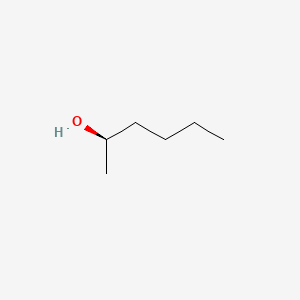

(R)-(-)-2-Hexanol

CAS No.: 26549-24-6

Cat. No.: VC6981343

Molecular Formula: C6H14O

Molecular Weight: 102.177

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26549-24-6 |

|---|---|

| Molecular Formula | C6H14O |

| Molecular Weight | 102.177 |

| IUPAC Name | (2R)-hexan-2-ol |

| Standard InChI | InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m1/s1 |

| Standard InChI Key | QNVRIHYSUZMSGM-ZCFIWIBFSA-N |

| SMILES | CCCCC(C)O |

Introduction

Molecular Characterization and Physicochemical Properties

Structural Identity

(R)-(-)-2-Hexanol (CAS Registry Number: 26549-24-6) is a six-carbon alcohol with a hydroxyl group positioned at the second carbon of the hexane chain. Its IUPAC name is (R)-hexan-2-ol, and it exhibits a molecular weight of 102.1748 g/mol . The chiral center at C2 gives rise to two enantiomers, with the (R)-configuration being the levorotatory form. The compound's stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (-OH), methyl group (-CH), ethyl group (-CHCH), and propyl group (-CHCHCH) dictate the spatial arrangement .

Thermodynamic Data

Boiling point measurements for (R)-(-)-2-Hexanol vary slightly across experimental studies, reflecting differences in methodology and instrumentation:

The discrepancies in reported values (410.15–410.7 K) highlight the challenges in standardizing measurements for chiral compounds, where purity levels and stereochemical preservation during distillation significantly impact results .

Synthetic Methodologies and Stereochemical Control

Asymmetric Hydrogenation

A patented synthesis route (CN103288597B) describes the production of (R)-2-ethylhexanol via asymmetric hydrogenation of 2-ethylhexanal using chiral catalysts . While this method primarily targets 2-ethylhexanol, the underlying principles apply to 2-hexanol synthesis. Key steps include:

-

Substrate Preparation: 2-Hexanal is derived from aldol condensation of butyraldehyde.

-

Catalytic System: Rhodium complexes with chiral phosphine ligands induce enantioselectivity.

-

Reaction Conditions: Hydrogen pressure (10–50 bar) and temperatures of 303–323 K optimize yield and enantiomeric excess (ee) .

This approach achieves ee values >90%, demonstrating the critical role of ligand design in stereochemical outcomes .

Kinetic Resolution and Selectivity

Recent advances in double asymmetric synthesis (RSC Advances, 2023) reveal that matched catalyst-substrate pairs accelerate reaction rates while enhancing diastereoselectivity . For (R)-(-)-2-Hexanol, this implies that using an (R)-configured catalyst with the (R)-substrate (matched pair) increases both reaction velocity and product purity compared to mismatched combinations .

Stereochemical Implications and Reactivity

Configurational Stability

The (R)-(-)-2-Hexanol enantiomer exhibits high configurational stability under standard conditions, with no observable racemization below 373 K . This stability makes it suitable for applications requiring long-term chiral integrity, such as chiral stationary phases in chromatography.

Nucleophilic Substitution Dynamics

In SN2 reactions, the stereochemistry of (R)-(-)-2-Hexanol influences reaction pathways. For example, tosylation at the hydroxyl group proceeds with retention of configuration due to steric hindrance from the adjacent ethyl and propyl groups .

Industrial and Research Applications

Chiral Solvents and Reagents

(R)-(-)-2-Hexanol serves as a chiral solvent in asymmetric catalysis, particularly in hydrogenation reactions where solvent chirality can amplify enantioselectivity . Its moderate polarity () balances solubility for both polar catalysts and nonpolar substrates.

Pharmaceutical Intermediates

The compound’s ability to function as a building block for β-blockers and antihistamines has driven demand for high-purity enantiomers. For instance, (R)-(-)-2-Hexanol derivatives are precursors to (R)-propranolol, a non-selective β-adrenergic receptor antagonist .

Future Directions and Challenges

Catalyst Development

Emerging work on earth-abundant metal catalysts (e.g., iron, cobalt) aims to replace traditional rhodium-based systems, reducing costs and environmental impact . Computational modeling of ligand-metal interactions could further optimize enantioselectivity.

Analytical Advancements

High-resolution cryogenic electron microscopy (cryo-EM) may enable direct visualization of (R)-(-)-2-Hexanol’s interaction with enzymatic targets, providing atomic-level insights into chiral recognition mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume